![molecular formula C22H15F4N3S2 B2549554 2-(4-Fluorophenyl)-4-methyl-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole CAS No. 923172-71-8](/img/structure/B2549554.png)
2-(4-Fluorophenyl)-4-methyl-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole
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Overview
Description
The compound "2-(4-Fluorophenyl)-4-methyl-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophores within its structure. The fluorophenyl and trifluoromethyl groups suggest potential for interaction with biological targets, while the thiazole and pyridazinyl moieties may contribute to the molecule's binding affinity and specificity.
Synthesis Analysis
The synthesis of fluorinated benzothiazoles, such as the ones described in the provided papers, typically involves strategic functionalization of precursor molecules followed by cyclization reactions. For instance, mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have been synthesized using modifications to the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides . Similarly, the synthesis of related compounds like 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole involves spectroscopic analysis and X-ray crystal structure analysis to confirm the molecular structure . These methods could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, the crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole revealed a planar imidazo-thiadiazole entity and intramolecular hydrogen bonding . These techniques would be essential for determining the precise molecular structure of "2-(4-Fluorophenyl)-4-methyl-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole".
Chemical Reactions Analysis
The chemical reactivity of benzothiazoles and related compounds can be influenced by the presence of substituents that affect electron density and steric hindrance. For example, the presence of fluorine atoms can enhance the acidity of adjacent functional groups, as seen in the case of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole, which is sensitive to pH changes and can act as a fluorescent probe . The reactivity of the compound would likely be influenced by its fluorinated substituents and the thiazole core.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazoles and their derivatives are often characterized by their electronic and steric features. Fluorinated benzothiazoles, such as those studied in the provided papers, exhibit potent cytotoxicity against certain cancer cell lines due to their specific structural attributes . The presence of electron-withdrawing groups like fluorine can significantly impact the molecule's lipophilicity, acidity, and overall biological activity. The compound "2-(4-Fluorophenyl)-4-methyl-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole" would likely have unique properties due to its specific combination of functional groups and heterocycles.
Scientific Research Applications
Antitumor Properties
A series of fluorinated benzothiazoles, including compounds structurally related to "2-(4-Fluorophenyl)-4-methyl-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole," have been synthesized and evaluated for their antitumor activity. These compounds exhibit potent cytotoxicity in vitro against various cancer cell lines, such as breast and ovarian cancer cells. The antitumor efficacy of these compounds is attributed to their ability to induce cytochrome P450 CYP1A1, which is crucial for their antitumor specificity. The fluorinated benzothiazoles are potently cytotoxic in sensitive human breast MCF-7 and MDA 468 cell lines but inactive against PC 3 prostate, nonmalignant HBL 100 breast, and HCT 116 colon cells (Hutchinson et al., 2001).
Antimicrobial and Antifungal Activities
Some derivatives of fluorinated benzothiazoles have shown promising antimicrobial activity. Compounds synthesized from 4-fluoro-3-chloroanilline demonstrated significant antimicrobial properties, suggesting potential applications in addressing microbial infections (Sathe et al., 2011).
Mechanism of Action and Metabolic Pathways
The antitumor mechanism involves the induction of DNA damage and cell cycle arrest in sensitive tumor cells. The presence of a fully functional aryl hydrocarbon receptor (AhR) signaling pathway is necessary for the induction of efficient cytotoxicity by these compounds. The fluorinated benzothiazoles induce and are metabolized by cytochrome P450 1A1 to active metabolites, which are crucial for their selective antitumor properties. This metabolic activation and DNA adduct formation are essential for their antiproliferative activity, highlighting their potential as chemotherapeutic agents (Trapani et al., 2003).
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-5-[6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F4N3S2/c1-13-20(31-21(27-13)15-4-8-17(23)9-5-15)18-10-11-19(29-28-18)30-12-14-2-6-16(7-3-14)22(24,25)26/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXKOZDUMCPFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F4N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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